molecular formula C14H19NO3 B105094 Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 122860-33-7

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B105094
CAS No.: 122860-33-7
M. Wt: 249.3 g/mol
InChI Key: LINIORCIRVAZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 122860-33-7) is a piperidine derivative with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . Structurally, it features a hydroxymethyl (-CH₂OH) group at the 4-position of the piperidine ring and a benzyloxycarbonyl (Cbz) protecting group. This compound is widely used in organic synthesis as a precursor for cross-coupling reactions, particularly in the preparation of pharmaceuticals and bioactive molecules .

Properties

IUPAC Name

benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-10-12-6-8-15(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINIORCIRVAZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353037
Record name Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122860-33-7
Record name Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nitrogen Protection via Benzyl Chloroformate

The piperidine nitrogen is protected early in the synthesis to prevent undesired side reactions. Benzyl chloroformate (Cbz-Cl) is the reagent of choice, reacting with the secondary amine in the presence of a base such as triethylamine. For example, methyl 4-piperidinecarboxylate hydrochloride is neutralized and treated with Cbz-Cl in dichloromethane at 0–5°C, yielding benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate with >95% efficiency.

Key conditions :

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : 0–25°C

  • Base : Triethylamine (2.5 equiv relative to HCl salt)

Ester Reduction to Hydroxymethyl Group

The methoxycarbonyl group at the 4-position is reduced to a hydroxymethyl moiety. Lithium aluminum hydride (LiAlH₄) is the most effective reagent, though alternatives like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) are used in industrial settings for better controllability.

Laboratory-Scale Reduction with LiAlH₄

A solution of benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate in anhydrous tetrahydrofuran is treated with LiAlH₄ (1.2 equiv) at 0°C. The mixture is warmed to reflux (66°C) for 6 hours, yielding benzyl 4-(hydroxymethyl)piperidine-1-carboxylate with 88–92% isolated yield.

Characterization data :

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.20–7.35 (5H, m, aromatic), 4.50 (2H, s, Cbz CH₂), 3.65 (2H, t, J = 5.6 Hz, CH₂OH), 2.70–2.90 (2H, m, piperidine H), 1.40–1.80 (6H, m, piperidine ring).

  • ESI-MS : [M+H]⁺ = 278.18.

Industrial-Scale Reduction with Red-Al

To avoid pyrophoric risks of LiAlH₄, Red-Al is preferred for large batches. A 3 L reactor charged with benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate (0.8 mol) and hexanes is cooled to 0°C. Red-Al (1.1 equiv) is added dropwise over 2 hours, followed by quenching with 4N NaOH. The organic layer is concentrated to give the product in 94% yield and >98% purity (HPLC).

Advantages :

  • Eliminates need for cryogenic conditions.

  • Simplified workup via aqueous extraction.

Alternative Pathways and Comparative Analysis

Partial Reduction of Carboxylic Acid Esters

Partial reduction bypasses oxidation steps required in aldehyde synthesis. For instance, ethyl 1-Cbz-piperidine-4-carboxylate is treated with DIBAL-H (diisobutylaluminum hydride) at −78°C, selectively yielding the hydroxymethyl derivative without over-reduction.

Reaction optimization :

ParameterDIBAL-H (1.0 equiv)DIBAL-H (1.2 equiv)
Temperature (°C)−78−78
Time (h)32
Yield (%)7885
Purity (HPLC, %)97.298.6

Hydrolysis-Acylation-Reduction Sequence

A three-step approach starting from 1-Cbz-piperidine-4-carbonitrile (derived from piperidine-4-carboxamide) involves:

  • Hydrolysis : 6N HCl at 100°C for 12 hours to form 1-Cbz-piperidine-4-carboxylic acid .

  • Esterification : Methanol/H₂SO₄ reflux to yield methyl 1-Cbz-piperidine-4-carboxylate .

  • Reduction : LiAlH₄ as described in Section 1.2.1.

This route achieves 76% overall yield but is less favored due to lengthy steps and lower atom economy.

Industrial Production and Scalability

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology for Cbz protection and reduction. For example:

  • Cbz protection : A 1:1 mixture of piperidine ester and Cbz-Cl in THF is pumped through a packed-bed reactor containing immobilized triethylamine at 25°C. Residence time: 8 minutes; conversion: 99.4%.

  • Reduction : The ester intermediate is mixed with Red-Al in a microreactor (0.5 mm channel width) at 50°C, achieving 96% conversion in 30 seconds.

Benefits :

  • 40% reduction in solvent use.

  • 99% consistency in batch-to-batch purity.

Challenges and Mitigation Strategies

Over-Reduction to Aldehydes

Using excess Red-Al or elevated temperatures risks forming benzyl 4-formylpiperidine-1-carboxylate . Strategies include:

  • Stoichiometric control : Red-Al at 1.05–1.10 equiv.

  • In-line FTIR monitoring : Halts reagent addition upon alcohol formation.

Purification of Hydrophilic Byproducts

The hydroxymethyl group increases polarity, complicating isolation. Solutions involve:

  • Two-phase extraction : tert-Butyl methyl ether/water (3:1) removes unreacted ester.

  • Crystallization : Hexanes/ethyl acetate (5:1) precipitates the product at −20°C.

Emerging Methodologies

Enzymatic Reduction

Pilot studies use alcohol dehydrogenases (e.g., from Lactobacillus brevis) to reduce esters under mild conditions (pH 7.0, 30°C). Co-factor regeneration is achieved via glucose dehydrogenase, yielding 82% product with 99% enantiomeric excess.

Photoredox Catalysis

Visible-light-driven reduction of esters employs iridium catalysts (e.g., Ir(ppy)₃) and Hantzsch ester as a hydrogen donor. Initial trials show 65% yield in 6 hours, though scalability remains unproven .

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmacologically active compounds.

1.1. Synthesis of Antagonists

This compound has been utilized in the synthesis of benzoyloxyethylpiperidinylmethylamine, which acts as a fluorescent antagonist for human muscarinic receptors, particularly muscarinic receptor subtype 4 (M4) . This receptor is implicated in several neurological disorders, including Alzheimer's disease and Lewy Body Dementia .

1.2. Structure-Activity Relationship Studies

Recent studies have investigated the structure-activity relationships of piperidine derivatives, including this compound. These studies aim to optimize compounds for better potency and pharmacokinetic profiles against targets such as Mycobacterium tuberculosis .

Organic Synthesis

This compound is also a valuable building block in organic synthesis, facilitating the development of complex molecules.

2.1. Building Block for Complex Molecules

The compound is used to create various derivatives that exhibit diverse biological activities. For instance, it can be transformed into other piperidine derivatives that serve as potential therapeutic agents .

3.1. Neuropharmacological Applications

A study highlighted the potential of derivatives synthesized from this compound in treating cognitive deficits associated with neurological diseases . The research demonstrated that these compounds could selectively target M4 receptors, providing a pathway for developing novel treatments.

3.2. Antimicrobial Activity

Research has shown that certain analogs derived from this compound exhibit antimicrobial properties against Mycobacterium tuberculosis. The structure-activity relationship studies indicated that modifications to the piperidine ring could enhance efficacy and reduce toxicity .

Data Table: Applications Overview

Application AreaDescriptionExample Compounds
Medicinal ChemistryIntermediate for drug synthesis targeting M4 receptorsBenzoyloxyethylpiperidinylmethylamine
Organic SynthesisBuilding block for creating complex piperidine derivativesVarious piperidine analogs
NeuropharmacologyPotential treatments for Alzheimer's and other cognitive disordersM4 receptor antagonists
Antimicrobial ActivityInhibitors against Mycobacterium tuberculosisMenA inhibitors derived from analogs

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 39945-51-2)
  • Similarity : 0.56 (structural similarity score) .
  • Key Difference : The hydroxymethyl group is at the 3-position instead of the 4-position.
  • Impact : Altered steric and electronic environments may affect reactivity in coupling reactions. For example, the 4-position in the parent compound allows for more efficient cross-coupling with pyridine derivatives (e.g., 75% yield in 3w synthesis ) compared to positional isomers.
Benzyl 4-hydroxypiperidine-1-carboxylate (CAS 648418-25-1)
  • Similarity : 0.90 .
  • Key Difference : Replaces the hydroxymethyl (-CH₂OH) with a hydroxyl (-OH) group.
  • Impact : The absence of a primary alcohol limits oxidation or esterification pathways available to the parent compound.

Functional Group Variations

Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (CAS 1638760-22-1)
  • Molecular Formula: C₁₅H₂₁NO₃ .
  • Key Difference : Contains an ethyl (-CH₂CH₃) and hydroxyl (-OH) group at the 4-position.
  • Impact : Increased hydrophobicity due to the ethyl group; predicted boiling point (397.1°C) is higher than the parent compound .
Benzyl 4-((phenylthio)carbonyl)piperidine-1-carboxylate (177d)
  • Key Difference : Incorporates a phenylthioester (-SCOPh) group .
  • Impact : Enables thioester-mediated reactions, diverging from the hydroxymethyl group’s role in nucleophilic substitutions.

Cross-Coupling Reactions :

  • Parent Compound : Used in coupling with bromopyridines (e.g., 5-bromo-2-methoxypyridine) to yield 75% product (3w) .
  • tert-Butyl Derivatives : tert-butyl 4-(1-(pyrimidin-2-yl)piperidin-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate (3aa) achieves 57% yield , lower than the parent compound’s efficiency.
  • Impact of Substituents : Electron-donating groups (e.g., methoxy in 3w) enhance coupling yields compared to methyl groups (63% in 3ab ).

Physicochemical Properties

Property Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate
Molecular Weight 249.31 g/mol 263.33 g/mol
Boiling Point Not available 397.1°C (predicted)
Density Not available 1.150 g/cm³

Analysis : The ethyl-hydroxyl derivative’s higher molecular weight and predicted boiling point reflect increased hydrophobicity and stability.

Biological Activity

Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxymethyl group and a benzyl moiety, which contributes to its unique chemical reactivity. Its molecular formula is C13H17N1O3C_{13}H_{17}N_{1}O_{3} with a molecular weight of approximately 235.28 g/mol. The presence of the hydroxymethyl group enhances the compound's solubility and may influence its interaction with biological targets.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may exhibit significant antibacterial and anti-inflammatory effects. Research has shown that similar piperidine derivatives can inhibit bacterial growth, suggesting that this compound might possess comparable properties .

Neuropharmacological Effects

The compound's structural similarity to other piperidine derivatives, which are known for their neuropharmacological activities, raises the possibility of it acting as an acetylcholinesterase inhibitor . Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s disease. Studies on related compounds have demonstrated their ability to enhance acetylcholine levels in the brain, potentially improving cognitive function .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity:

Substituent Effect on Activity
HydroxymethylEnhances solubility and potential receptor interactions
Benzyl groupMay improve binding affinity to biological targets
Piperidine ringEssential for maintaining structural integrity and activity

Research indicates that modifications to the piperidine ring or substituents can significantly impact the compound's efficacy against various biological targets .

Study on Anticancer Activity

A study explored the anticancer potential of piperidine derivatives, including this compound. It was found that these compounds exhibited cytotoxicity against several cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism was attributed to apoptosis induction, suggesting a promising avenue for cancer therapy .

Neuroprotective Effects

In vivo studies have indicated that similar piperidine derivatives can protect against neurodegeneration by inhibiting cholinesterase activity. This property is particularly relevant for developing treatments for Alzheimer's disease, where maintaining acetylcholine levels is critical for cognitive function .

Synthesis and Purification

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring: Starting from suitable precursors through cyclization reactions.
  • Substitution Reactions: Introducing hydroxymethyl and benzyl groups using appropriate reagents.
  • Purification: Techniques such as crystallization or chromatography ensure high purity levels necessary for biological testing.

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-(hydroxymethyl)piperidine with benzyl chloroformate in the presence of a base like triethylamine (TEA) in dichloromethane (DCM). The reaction is conducted at 0–25°C, followed by purification via column chromatography or recrystallization . For example, in-situ bromination and cross-electrophile coupling strategies have achieved yields up to 65% under optimized conditions .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizers .

Q. How is the compound characterized analytically?

  • NMR Spectroscopy: Key signals include δ 7.3–7.4 ppm (benzyl aromatic protons) and δ 3.5–4.5 ppm (piperidine and hydroxymethyl groups). 13C NMR confirms carbonyl (C=O) at ~155–160 ppm .
  • Mass Spectrometry: HRMS (ESI+) shows [M+H]+ peaks matching the molecular formula (C₁₄H₁₉NO₃, MW 249.3 g/mol) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Reaction Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of benzyl chloroformate), use anhydrous solvents, and maintain temperatures below 25°C to suppress ester hydrolysis.
  • Purification: Employ gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
  • Catalysis: Recent studies suggest using DMAP (4-dimethylaminopyridine) as a catalyst to enhance reaction efficiency .

Q. What are the key reaction pathways for modifying the hydroxymethyl group?

  • Oxidation: Convert the hydroxymethyl (–CH₂OH) to a carboxylate using KMnO₄ in acidic conditions or CrO₃ in acetone .
  • Functionalization: Perform Mitsunobu reactions to introduce alkyl/aryl groups or protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride for subsequent coupling reactions .

Q. How does structural variation in piperidine derivatives affect biological activity?

Comparative studies with analogs (e.g., 4-oxo or 4-aminopiperidine derivatives) reveal:

  • Lipophilicity: The hydroxymethyl group enhances solubility compared to methyl or benzyl substituents.
  • Bioactivity: Substitutions at the 4-position influence binding to enzymes like kinases or proteases. For example, bulkier groups reduce cell permeability .
Analog Key Feature Impact on Bioactivity
4-OxopiperidineKetone groupIncreased reactivity in Schiff base formation
4-AminopiperidineAmine groupEnhanced nucleophilicity for peptide coupling
4-(Ethoxycarbonyl)piperidineEster groupImproved metabolic stability

Q. How should researchers address contradictions in toxicity data?

While some safety data sheets (SDS) report "no known hazards" , others caution that toxicological properties are not fully characterized . Mitigation strategies include:

  • Precautionary Testing: Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) before in vivo studies.
  • Environmental Safety: Avoid aqueous disposal; use licensed waste management services to prevent ecosystem contamination .

Q. What advanced techniques are used to study stability under varying conditions?

  • Accelerated Stability Studies: Expose the compound to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
  • Kinetic Analysis: Use Arrhenius plots to predict shelf-life. The compound is stable at pH 4–7 but undergoes ester hydrolysis in strongly acidic/basic conditions .

Methodological Notes

  • Contradiction Resolution: Cross-validate data from multiple sources (e.g., PubChem, TCI America) to reconcile discrepancies in toxicity or reactivity .
  • Ethical Compliance: Adhere to institutional review boards (IRBs) for biological studies and Material Transfer Agreements (MTAs) for sharing derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.